molecular formula C23H21N3O4S B12925170 4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide CAS No. 648894-22-8

4-Nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzene-1-sulfonamide

Cat. No.: B12925170
CAS No.: 648894-22-8
M. Wt: 435.5 g/mol
InChI Key: GEJVAICGXHLUTI-MRXNPFEDSA-N
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Description

(S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a nitro group, an indole moiety, and a benzenesulfonamide structure, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: (S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Scientific Research Applications

(S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The indole moiety can bind to specific receptors or enzymes, modulating their activity. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates .

Comparison with Similar Compounds

  • N-(2-(1H-indol-3-yl)ethyl)-4-nitrobenzenesulfonamide
  • N-(2-(2-phenyl-1H-indol-3-yl)ethyl)-4-nitrobenzenesulfonamide
  • N-(2-(2-phenyl-1H-indol-3-yl)propyl)-4-aminobenzenesulfonamide

Uniqueness: (S)-4-Nitro-N-(2-(2-phenyl-1H-indol-3-yl)propyl)benzenesulfonamide is unique due to its specific stereochemistry and the presence of both a nitro group and an indole moiety. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

648894-22-8

Molecular Formula

C23H21N3O4S

Molecular Weight

435.5 g/mol

IUPAC Name

4-nitro-N-[(2S)-2-(2-phenyl-1H-indol-3-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C23H21N3O4S/c1-16(15-24-31(29,30)19-13-11-18(12-14-19)26(27)28)22-20-9-5-6-10-21(20)25-23(22)17-7-3-2-4-8-17/h2-14,16,24-25H,15H2,1H3/t16-/m1/s1

InChI Key

GEJVAICGXHLUTI-MRXNPFEDSA-N

Isomeric SMILES

C[C@H](CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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